molecular formula C9H17NO3 B1143304 (R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID CAS No. 185815-61-6

(R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID

Cat. No.: B1143304
CAS No.: 185815-61-6
M. Wt: 187.23618
InChI Key:
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Description

®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamoylmethyl group and a methylhexanoic acid backbone. The presence of the chiral center makes it an important molecule in stereochemistry and enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID can be achieved through several methods. One common approach involves the reaction of a suitable hexanoic acid derivative with a carbamoylating agent. For instance, the use of carbamoyl chlorides in the presence of a base can facilitate the formation of the carbamoylmethyl group . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthesis methods, such as the reaction of arylamines with CO2 in the presence of DBU, has been explored for its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoylmethyl group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the carbamoylmethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID is unique due to its specific chiral center and the presence of both carbamoylmethyl and methylhexanoic acid groups. This combination of features makes it valuable in stereoselective synthesis and as a versatile intermediate in various chemical reactions .

Properties

CAS No.

185815-61-6

Molecular Formula

C9H17NO3

Molecular Weight

187.23618

Synonyms

(R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID

Origin of Product

United States

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